N-(2,3-dichlorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide
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Description
N-(2,3-dichlorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22Cl2N6O and its molecular weight is 445.35. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
One study focused on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, offering insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This study provides foundational knowledge for understanding how similar compounds might interact with biological targets, which is crucial for drug discovery and development processes (J. Shim et al., 2002).
Anticancer and Anti-inflammatory Applications
Another area of research involves the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, illustrating the potential therapeutic applications of such compounds in treating cancer and inflammatory conditions (A. Rahmouni et al., 2016).
Synthesis of Novel Compounds
Research has also been conducted on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. This highlights the compound's utility in synthesizing new molecules with potential medicinal properties (A. Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activity
Further studies have synthesized novel pyrazole derivatives with various moieties and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their antimicrobial and anticancer activities. Such research indicates the compound's role in developing new antimicrobial and anticancer agents, contributing significantly to pharmaceutical sciences (H. Hafez et al., 2016).
Structure-Activity Relationships
Lastly, understanding the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists provides essential insights into designing more selective and potent ligands for cannabinoid receptors. This knowledge is fundamental in developing targeted therapies for conditions modulated by these receptors (R. Lan et al., 1999).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-9-14(2)29(27-13)19-10-18(24-12-25-19)28-8-4-5-15(11-28)21(30)26-17-7-3-6-16(22)20(17)23/h3,6-7,9-10,12,15H,4-5,8,11H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNUTTOHOGXFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.